N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
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Overview
Description
N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is part of a broader class of nitrogen-containing heterocyclic compounds that have significant applications in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity . The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition reaction to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various reduced triazole derivatives .
Scientific Research Applications
N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Rufinamide: An anticonvulsant drug with a triazole core.
Cefatrizine: A broad-spectrum cephalosporin antibiotic.
Carboxyamidotriazole: An anticancer drug.
Tazobactam: A β-lactam antibiotic.
Uniqueness
N-Acetyl-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89779-01-1 |
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Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-acetyl-N-[4-(5-phenyltriazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H16N4O2/c1-13(23)21(14(2)24)16-8-10-17(11-9-16)22-18(12-19-20-22)15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI Key |
HVBPFMPSXQWQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N2C(=CN=N2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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